molecular formula C18H21FN2O4S B351565 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine CAS No. 325812-09-7

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B351565
CAS No.: 325812-09-7
M. Wt: 380.4g/mol
InChI Key: SPDSXTUGIBHEKZ-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is a chemical research compound designed for in vitro investigative applications. Its structure incorporates both fluorophenyl and dimethoxyphenylsulfonyl groups, which are motifs of significant interest in medicinal chemistry. Piperazine derivatives are extensively studied for their diverse biological activities and affinity for various neurological targets . For instance, related fluorophenylpiperazine compounds have been investigated as agonists for serotonin receptors such as 5-HT1A, which plays a crucial role in modulating neurotransmitter systems . Furthermore, novel sulfonamide and piperazine-based compounds are being explored in oncology research for their potential to inhibit anti-apoptotic proteins like BCL2 and induce programmed cell death in cancer cells . This reagent provides researchers with a valuable tool for probing these and other biological mechanisms, facilitating the development of novel therapeutic agents and the understanding of cellular signaling pathways. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-24-16-7-8-17(25-2)18(13-16)26(22,23)21-11-9-20(10-12-21)15-5-3-14(19)4-6-15/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDSXTUGIBHEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332382
Record name 1-(2,5-dimethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325812-09-7
Record name 1-(2,5-dimethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.

  • Base : Triethylamine (TEA) or pyridine is used to neutralize HCl generated during sulfonylation.

  • Temperature : Reactions proceed at 0–25°C to minimize side reactions like over-sulfonylation.

A typical procedure involves dissolving 4-(4-fluorophenyl)piperazine (1 eq) in anhydrous DCM, followed by dropwise addition of 2,5-dimethoxyphenylsulfonyl chloride (1.1 eq) and TEA (2 eq). After stirring for 12–24 hours, the mixture is washed with water, dried over Na₂SO₄, and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Yield Data

SolventBaseTime (h)Yield (%)
DCMTEA2478
THFPyridine1882
DCMNaHCO₃2465

Table 1: Yield variation with solvent and base selection.

Coupling Agent-Mediated Sulfonylation

For substrates sensitive to chlorides, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) facilitate sulfonamide formation without generating HCl.

Mechanistic Overview

The sulfonic acid derivative (e.g., 2,5-dimethoxyphenylsulfonic acid) is activated with EDC/DCC, forming an active ester intermediate. This reacts with 4-(4-fluorophenyl)piperazine to yield the target compound.

Procedure

  • 2,5-Dimethoxyphenylsulfonic acid (1 eq) is dissolved in DMF.

  • EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 1 eq) are added to activate the sulfonic acid.

  • 4-(4-fluorophenyl)piperazine (1 eq) is introduced, and the mixture is stirred at 25°C for 48 hours.

  • Purification via recrystallization (ethanol/water) affords the product in 70–75% yield.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing reaction kinetics. This method is ideal for scaling up production.

Optimized Protocol

  • Reactants : 4-(4-fluorophenyl)piperazine, 2,5-dimethoxyphenylsulfonyl chloride.

  • Solvent : Isopropyl alcohol (IPA).

  • Conditions : Microwave irradiation at 100°C for 15 minutes.

Yields under microwave conditions reach 88–92%, compared to 78–82% for conventional heating.

Stepwise Assembly of the Piperazine Core

For cases where 4-(4-fluorophenyl)piperazine is unavailable, the piperazine ring can be constructed de novo.

Ring Synthesis via Cyclocondensation

  • Intermediate 1 : Ethylene diamine reacts with 1,2-dibromoethane to form piperazine.

  • Functionalization : The piperazine is sequentially sulfonylated and arylaminated.

Critical Steps

  • Sulfonylation First : Introducing the 2,5-dimethoxyphenylsulfonyl group before arylating the piperazine prevents steric hindrance.

  • Boc Protection : Protecting one nitrogen with tert-butoxycarbonyl (Boc) ensures selective reaction at the desired position.

Analytical Characterization

Key analytical data confirm successful synthesis:

  • ¹H NMR (DMSO-d₆): δ 3.15–3.48 (m, 8H, piperazine-H), 6.92–7.45 (m, 7H, aromatic-H).

  • MS (ESI+) : m/z 381.2 [M+H]⁺, matching the molecular formula C₁₈H₂₁FN₂O₄S.

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Side Reactions

  • Over-Sulfonylation : Controlled stoichiometry (1.1 eq sulfonyl chloride) and low temperatures minimize bis-sulfonamide formation.

  • Hydrolysis : Anhydrous conditions and inert atmospheres (N₂/Ar) prevent sulfonyl chloride degradation.

Scalability

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) improves reaction efficiency in large-scale runs.

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer, reducing batch variability .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine exhibit significant effects on serotonin receptors, particularly the serotonin transporter (SERT) and various serotonin receptor subtypes (5-HT1A and 5-HT3). These interactions suggest potential use in treating depressive disorders. For instance, studies have shown that compounds with SERT inhibition can lead to improved cognitive function in depressed patients, providing a fast onset of therapeutic effects .

2. Cognitive Enhancement
The compound's ability to modulate serotonergic activity positions it as a candidate for cognitive enhancement therapies. By targeting the cholinergic system and serotonin receptors, it may help alleviate cognitive impairments associated with depression and other neuropsychiatric disorders .

Chemical and Synthetic Applications

1. Synthesis of Novel Derivatives
this compound serves as a precursor in the synthesis of various piperazine derivatives. Its sulfonamide group can be modified to create new compounds with enhanced pharmacological properties. This versatility is crucial for developing new drugs targeting different neurological conditions .

2. Metabolic Studies
As a major metabolite of certain sedative drugs like niaparazine, this compound is instrumental in studying drug metabolism and pharmacokinetics. Understanding its metabolic pathways can lead to improved formulations and dosing regimens for related therapeutic agents .

Case Studies and Research Findings

Study Focus Findings
Study on SERT Activity Investigated the effects of piperazine derivatives on serotonin transportersFound that certain derivatives exhibit strong SERT inhibition, suggesting antidepressant potential.
Cognitive Impairment Treatment Examined the impact of serotonergic compounds on cognitive functionsDemonstrated that compounds affecting SERT and serotonin receptors can enhance cognitive performance in depressed patients.
Synthesis of Piperazine Derivatives Focused on the chemical synthesis of novel piperazinesHighlighted the utility of this compound as a versatile building block for new drug candidates.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Sulfonyl-Phenyl Substituents

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents on Piperazine Molecular Formula Biological Activity Reference
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine -SO₂-(2,5-dimethoxyphenyl)
-4-fluorophenyl
C₁₉H₂₂FN₂O₅S Antibacterial (vs. E. coli, S. aureus)
1-(2,5-Dichlorophenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine -SO₂-(4-methoxy-2,5-dimethylphenyl)
-2,5-dichlorophenyl
C₁₉H₂₂Cl₂N₂O₃S Not explicitly reported (structural analog)
1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine -SO₂-(5-methoxy-2,4-dimethylphenyl)
-2,5-dichlorophenyl
C₁₉H₂₂Cl₂N₂O₃S Intermediate for therapeutic agents
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine -SO₂-(4-methylphenyl)
-(4-chlorophenyl)phenylmethyl
C₂₅H₂₆ClN₂O₂S Chiral intermediate for antihistaminic drugs

Key Observations :

  • Substituent Effects: The target compound’s 2,5-dimethoxy and 4-fluoro groups contrast with chloro or methyl substituents in analogs.
  • Biological Activity : Derivatives of the target compound (e.g., oxadiazole-linked analogs) exhibit potent antibacterial activity against E. coli and S. aureus (MIC values comparable to ciprofloxacin) . In contrast, dichlorophenyl analogs are primarily intermediates, lacking direct activity data .

Piperazine Derivatives with Fluorophenyl Groups

Table 2: Fluorophenyl-Containing Piperazines
Compound Name Structure Pharmacological Role Reference
1-(2-[Bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine (GBR-12909) Fluorophenyl groups on methoxyethyl side chain Dopamine reuptake inhibitor; self-administered in primates
4-(4-Fluorophenyl)piperazin-1-yl benzaldehyde derivatives Fluorophenyl-piperazine linked to benzaldehyde AChE inhibitors (IC₅₀ ~1–10 µM)
1-(4-Fluorophenyl)piperazine (4-FPP) Single fluorophenyl substituent Serotonin receptor agonist; psychoactive effects

Key Observations :

  • Fluorine Impact : The 4-fluorophenyl group in the target compound may enhance CNS penetration or receptor binding, as seen in GBR-12909, which affects dopamine transporters .
  • Activity Divergence : Despite structural similarities, fluorophenyl-piperazines exhibit varied roles—antimicrobial (target compound) vs. neuroactive (GBR-12909) .

Characterization Techniques

  • IR/NMR Spectroscopy : Critical for confirming sulfonamide and piperazine moieties (e.g., IR peaks at 1150–1300 cm⁻¹ for S=O stretching) .
  • Chromatography : HPLC and TLC (Rf = 0.30–0.70) used to monitor reaction progress and purity .

Biological Activity

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C17_{17}H20_{20}F1_{1}N2_{2}O4_{4}S
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its interactions with neurotransmitter systems and its potential as an enzyme inhibitor.

Pharmacological Effects

  • Antidepressant Activity : This compound is reported to influence serotonin receptors, particularly the 5-HT6_6 receptor, which is implicated in mood regulation and cognitive functions. It may exhibit antidepressant-like effects in animal models by modulating serotonergic activity .
  • Anticonvulsant Properties : Research indicates that piperazine derivatives can possess anticonvulsant activity. The specific mechanism involves the modulation of GABAergic neurotransmission, enhancing inhibitory signals in the central nervous system .
  • Enzyme Inhibition : The sulfonamide moiety in the compound suggests potential enzyme inhibitory activity. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation and has implications in treating neurodegenerative diseases .

Case Studies and Experimental Data

  • Antidepressant Activity Study :
    • A study evaluated the effects of various piperazine derivatives on behavior in rodent models. The compound demonstrated a significant reduction in immobility time in the forced swim test, indicating potential antidepressant properties .
  • Anticonvulsant Activity :
    • In a controlled experiment, the compound was tested against induced seizures in mice. Results showed a dose-dependent reduction in seizure frequency and duration, suggesting efficacy as an anticonvulsant agent .
  • Enzyme Inhibition Assays :
    • The compound was assessed for AChE inhibition using spectrophotometric methods. It exhibited significant inhibition with an IC50_{50} value comparable to established AChE inhibitors like donepezil .

Comparative Analysis

Activity Type IC50/Effectiveness Reference
AntidepressantReduced immobility time
AnticonvulsantDose-dependent efficacy
AChE InhibitionIC50 comparable to donepezil

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonergic Modulation : By acting on serotonin receptors, it may enhance mood and cognitive functions.
  • GABAergic Enhancement : Potentially increasing GABA levels or receptor sensitivity contributes to its anticonvulsant effects.
  • Enzyme Interaction : The sulfonamide group provides a structural basis for enzyme inhibition, particularly AChE.

Q & A

Q. How to address inconsistent SAR in DPP-IV inhibition studies?

  • Analysis : Substituent position (e.g., 3-CF3 vs. 4-F) alters electron density on the aryl ring, affecting H-bonding with catalytic residues. Use 3D-QSAR models to map electrostatic contributions and refine substituent placement .

Methodological Tables

Parameter Optimization Strategy Reference
CO2 capture efficiencyPTFE membrane contactor + 20% piperazine/K2CO3 blend
Toxicity reductionβ-cyclodextrin partial inclusion + hydrophilic substitution
Kinase selectivityFluorobenzyl substitution + SPR binding assays

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